molecular formula C16H18 B14299386 2,4-Diethyl-1,1'-biphenyl CAS No. 112757-52-5

2,4-Diethyl-1,1'-biphenyl

Cat. No.: B14299386
CAS No.: 112757-52-5
M. Wt: 210.31 g/mol
InChI Key: UCZBHBWFAZHOGM-UHFFFAOYSA-N
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Description

2,4-Diethyl-1,1'-biphenyl is a biphenyl derivative with ethyl substituents at the 2 and 4 positions on one phenyl ring. Its molecular formula is C₁₆H₁₈, derived from the biphenyl core (C₁₂H₁₀) with two ethyl groups (-C₂H₅) adding four carbons and ten hydrogens. This compound is structurally characterized by its substitution pattern, which influences its physical, chemical, and electronic properties.

Properties

CAS No.

112757-52-5

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

2,4-diethyl-1-phenylbenzene

InChI

InChI=1S/C16H18/c1-3-13-10-11-16(14(4-2)12-13)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3

InChI Key

UCZBHBWFAZHOGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C2=CC=CC=C2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,4-diethylbromobenzene with phenylmagnesium bromide in the presence of a catalyst can yield 2,4-Diethyl-1,1’-biphenyl . The reaction is typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water.

Industrial Production Methods

Industrial production of 2,4-Diethyl-1,1’-biphenyl often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2,4-Diethyl-1,1’-biphenyl .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.

    Oxidation: Potassium permanganate and other strong oxidizing agents are used for oxidation reactions.

    Reduction: Lithium aluminum hydride is a common reducing agent for reduction reactions.

Major Products Formed

    Nitration: Nitro derivatives of 2,4-Diethyl-1,1’-biphenyl.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Mechanism of Action

The mechanism of action of 2,4-Diethyl-1,1’-biphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

3,4-Diethyl-1,1'-biphenyl
  • Structure : Ethyl groups at the 3 and 4 positions on one phenyl ring.
  • Natural Occurrence: Identified in Zea mays stover as a terpenoid, suggesting biological relevance .
PCB-030 (2,4,5-Trichlorobiphenyl)
  • Structure : Chlorine atoms at the 2,4,5 positions.
  • Key Differences :
    • Electronic Effects : Chlorine’s electronegativity alters electronic properties compared to ethyl groups, increasing polarity and environmental persistence.
    • Regulatory Status : Classified as a PCB, subject to strict environmental regulations due to toxicity .

Alkyl Chain Length Variants

4-Hexyl-1,1'-biphenyl
  • Structure : A hexyl (-C₆H₁₃) group at the 4 position.
  • Key Differences :
    • Molecular Weight : Higher (C₁₈H₂₂, MW 238.37 g/mol) due to the longer alkyl chain.
    • Hydrophobicity : Increased hydrophobicity compared to ethyl substituents, influencing solubility and applications in organic electronics or solvents .
2,2',3,3',5,5',6,6'-Octamethyl-1,1'-biphenyl
  • Structure : Eight methyl groups across both rings.
  • Key Differences: Steric Hindrance: Extensive methylation creates significant steric hindrance, reducing reactivity but enhancing thermal stability. Applications: Potential use in materials requiring rigid, thermally resistant structures .

Functional Group Variants

1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
  • Structure : Methyl and acetyl groups at 4' and 2 positions.
  • Key Differences :
    • Reactivity : The acetyl group introduces ketone functionality, enabling participation in condensation reactions, unlike inert ethyl groups.
    • Applications : Likely used in organic synthesis as a building block .

Data Table: Comparative Analysis of Biphenyl Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,4-Diethyl-1,1'-biphenyl 2,4-diethyl C₁₆H₁₈ 210.31* Intermediate in organic synthesis
3,4-Diethyl-1,1'-biphenyl 3,4-diethyl C₁₆H₁₈ 210.31* Natural product in maize
4-Hexyl-1,1'-biphenyl 4-hexyl C₁₈H₂₂ 238.37 Hydrophobic materials
PCB-030 2,4,5-trichloro C₁₂H₇Cl₃ 257.55 Regulated environmental pollutant
2,2',3,3',5,5',6,6'-Octamethyl-1,1'-biphenyl 8-methyl groups C₂₀H₂₆ 266.43 High thermal stability

*Calculated based on molecular formula.

Research Findings and Implications

  • Substituent Position : Ortho/para substitution (2,4) in this compound may enhance electronic conjugation compared to meta (3,4) isomers, making it suitable for optoelectronic applications .
  • Alkyl Chain Effects : Longer chains (e.g., hexyl) increase molecular weight and hydrophobicity, whereas ethyl groups balance solubility and steric effects .
  • Regulatory Considerations : Unlike chlorinated biphenyls (PCBs), ethyl-substituted derivatives are less toxic but require evaluation for environmental persistence .

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